({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Physicochemical characterization Distillation/purification Thermal stability

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine is a synthetic heterocyclic amine belonging to the N‑substituted piperidin‑4‑yl‑methanamine family. Its structure integrates a 2,5‑dimethylfuran‑3‑ylmethyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 4‑position of the piperidine ring, yielding a molecular formula of C₁₃H₂₂N₂O (MW 222.33 g·mol⁻¹).

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 1447967-15-8
Cat. No. B1430077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine
CAS1447967-15-8
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CN2CCC(CC2)CN
InChIInChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3
InChIKeySGDBYKQHXJZWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine (CAS 1447967-15-8) – Compound Class, Core Characteristics, and Procurement-Relevant Identity


({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine is a synthetic heterocyclic amine belonging to the N‑substituted piperidin‑4‑yl‑methanamine family. Its structure integrates a 2,5‑dimethylfuran‑3‑ylmethyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 4‑position of the piperidine ring, yielding a molecular formula of C₁₃H₂₂N₂O (MW 222.33 g·mol⁻¹) . Predicted physicochemical parameters include a boiling point of 305.3 ± 37.0 °C, density of 1.029 ± 0.06 g·cm⁻³, pKₐ 10.13 ± 0.29, topological polar surface area (TPSA) of 42.4 Ų, and a consensus LogP of approximately 2.07 . This compound is supplied as a research‑grade building block with typical purities of ≥ 95% to ≥ 98% across multiple vendors, and is stored sealed under dry conditions at 2–8 °C .

Why Generic N‑Furylmethyl‑piperidin‑4‑yl‑methanamine Analogs Cannot Replace ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine – Key Structural and Physicochemical Barriers


Within the N‑furylmethyl‑piperidin‑4‑yl‑methanamine sub‑class, the number and position of methyl substituents on the furan ring create significant divergence in physicochemical properties that preclude direct one‑to‑one substitution. Compared with the unsubstituted furan analog [1‑(2‑furylmethyl)piperidin‑4‑yl]methylamine (CAS 725211‑89‑2), the 2,5‑dimethylfuran‑3‑yl congener exhibits a boiling point elevated by approximately 29 °C (305.3 °C vs. 276.0 °C) while maintaining a nearly identical TPSA (42.4 Ų) and a marginally lower LogP (2.07 vs. 2.09) . Furthermore, the 2,5‑dimethyl substitution pattern alters the electron density of the furan ring and introduces additional steric bulk, factors that are known to influence both the metabolic stability of furan‑containing compounds and the binding pose adopted in protein pockets [1]. These differences mean that results obtained with the unmethylated or mono‑methyl analogs cannot be extrapolated to the 2,5‑dimethyl variant without experimental validation, a critical consideration for reproducibility‑driven procurement in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine from Closest Analogs – Procurement-Relevant Evidence


Boiling Point Elevation vs. Unsubstituted Furan Analog: Implications for Purification and Thermal Process Windows

The 2,5‑dimethyl substitution on the furan ring raises the predicted boiling point by approximately 29.3 °C relative to the unsubstituted furan comparator [1‑(2‑furylmethyl)piperidin‑4‑yl]methylamine (CAS 725211‑89‑2). Both values were obtained using the same computational prediction framework (ACD/Labs or equivalent), enabling a cross‑study comparison .

Physicochemical characterization Distillation/purification Thermal stability

Lipophilicity‑Normalized Molecular Complexity: Higher MW with Preserved TPSA and Favorable LogP

Despite a molecular weight increase of 28.06 g·mol⁻¹ (222.33 vs. 194.27) relative to the unsubstituted furan analog, the TPSA remains effectively identical (42.4 Ų vs. 42.4 Ų) and the consensus LogP shifts only marginally (2.07 vs. 2.09). This profile is atypical: increasing carbon count normally elevates LogP; here, the oxygen‑rich furan ring and precise substitution pattern compensate, preserving a favorable balance between passive permeability potential and aqueous solubility .

Drug-likeness Membrane permeability Lead optimization

Validated Protein‑Binding Competence of the 2,5‑Dimethylfuran Substructure: Trypsin Co‑Crystal Structure (PDB 3RXL)

The substructure (2,5‑dimethyl‑3‑furyl)methanamine – the furan‑methylamine motif present in the target compound – has been co‑crystallized with bovine trypsin (PDB ID: 3RXL) at 1.68 Å resolution. The in‑crystal affinity ranking study demonstrated a measurable correlation between fragment binding occupancy and inhibitory activity, confirming that the 2,5‑dimethylfuran moiety engages the S1 pocket of trypsin in a specific orientation [1]. This structural validation is absent for the unsubstituted furan analog in this specific crystal system, providing a unique, experimentally verified interaction map that can guide the design of target‑compound‑derived protease inhibitors.

Fragment-based drug discovery Serine protease inhibition Structural biology

Patent‑Restricted Chemical Space with Multi‑Vendor Commercial Availability at Defined Purity Tiers

ChemicalBook explicitly flags this compound as a patent‑protected product whose sale is restricted under applicable laws and regulations, indicating that the compound or its immediate derivatives fall within active patent claims . Despite this restriction, the compound is commercially available from multiple independent vendors at graded purity levels: ≥98% (ChemScence, Leyan) , and ≥95% (Chemenu, Matrix Scientific) . The co‑existence of patent protection with multi‑source commercial supply creates a procurement landscape where authorized purchasers can access the compound for legitimate research within the scope of patent exemptions (e.g., experimental use), while unauthorized generic sourcing is legally constrained.

Patent-protected intermediates Procurement compliance Supply chain

Recommended Research and Industrial Deployment Scenarios for ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Methyl‑Substituted Furan Piperidine Scaffolds

The compound is particularly suited for structure‑activity relationship (SAR) campaigns where incremental steric bulk and modulated furan electron density are needed without altering TPSA or drastically shifting LogP. The preserved TPSA of 42.4 Ų and LogP of 2.07, despite a 14.4% higher molecular weight vs. the unsubstituted analog, support lead optimization strategies aiming to improve metabolic stability while maintaining permeability . The higher boiling point (305.3 °C) also permits higher‑temperature reaction conditions during downstream derivatization .

Fragment‑Based Serine Protease Inhibitor Design Leveraging a Validated Crystal Binding Pose

Programs targeting trypsin‑like serine proteases can exploit the existing PDB 3RXL co‑crystal structure of the (2,5‑dimethyl‑3‑furyl)methanamine substructure as a starting point for structure‑guided elaboration. The in‑crystal affinity ranking data provide a quantitative framework for prioritizing derivatives of the target compound over analogs that lack comparable structural validation [1].

Patent‑Landscape and Freedom‑to‑Operate Analysis in Piperidine‑Furan Chemical Space

The ChemicalBook patent‑restriction flag identifies this specific substitution pattern as commercially relevant IP territory . Organizations conducting competitor intelligence, patent circumvention design, or licensing due diligence should procure this compound as a reference standard to delineate the scope of active claims involving 2,5‑dimethylfuran‑3‑ylmethyl‑piperidine derivatives.

Process Chemistry Development Requiring Thermally Robust, High‑Purity Building Blocks

With a boiling point 29 °C above the unsubstituted analog and multi‑vendor availability at ≥98% purity, this compound is a pragmatic choice for reaction optimization studies and scale‑up campaigns where distillation or high‑temperature transformations (e.g., amidations, reductive aminations) are employed . The defined storage condition (sealed, dry, 2–8 °C ) further supports reproducible handling in regulated laboratory environments.

Quote Request

Request a Quote for ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.